Amino-PEG6-amido-C16-Boc is a specialized compound primarily utilized in biochemical research, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs). This compound features a polyethylene glycol (PEG) linker that enhances solubility and biocompatibility, making it suitable for various scientific applications. The full chemical name reflects its structure and functional groups, which include an amine group, a Boc (tert-butyloxycarbonyl) protecting group, and a long-chain fatty acid derivative.
Amino-PEG6-amido-C16-Boc is classified as a PEG-based linker compound. It is derived from the combination of a PEG moiety with an amido linkage to a long-chain fatty acid. The compound has been cataloged under various chemical databases, including PubChem, where it is listed with the Chemical Abstracts Service number 139593597 . This compound is typically synthesized in laboratories specializing in chemical biology and medicinal chemistry.
The synthesis of Amino-PEG6-amido-C16-Boc involves several key steps:
Amino-PEG6-amido-C16-Boc has a complex molecular structure characterized by its formula and molecular weight of approximately 680.98 g/mol . The structure consists of:
This unique combination allows for versatile interactions in biological systems, making it an ideal candidate for drug delivery and targeting applications.
Amino-PEG6-amido-C16-Boc participates in several important chemical reactions:
These reactions are essential for its application in synthesizing complex bioconjugates and PROTACs.
The mechanism of action for Amino-PEG6-amido-C16-Boc primarily revolves around its role as a linker in PROTAC technology. PROTACs utilize bifunctional molecules that recruit E3 ligases to target proteins for ubiquitination and degradation by the proteasome.
This mechanism underscores the importance of Amino-PEG6-amido-C16-Boc in developing targeted therapies for various diseases.
Amino-PEG6-amido-C16-Boc exhibits several notable physical and chemical properties:
These properties make it suitable for use in drug development, particularly where solubility and stability are critical.
Amino-PEG6-amido-C16-Boc is widely used in various scientific fields:
PEGylated amphiphiles serve as molecular scaffolds that enhance drug delivery efficiency through multiple mechanisms. Their amphipathic nature enables spontaneous self-assembly into core-shell nanostructures (e.g., micelles, liposomes) in aqueous environments, with the hydrophobic segments forming drug-encapsulating cores and the PEG chains creating a hydrophilic protective corona. This architecture provides critical advantages:
Table 1: Impact of Alkyl Chain Length on Liposomal Drug Delivery Parameters
Alkyl Chain Length | Loading Efficiency Increase | Release Kinetics | Optimal Application |
---|---|---|---|
C12 | ~20-fold | Rapid | Short-term targeting |
C16 | ~40-fold | Moderate | Balanced retention & release |
C18 | ~50-fold | Slow | Sustained-release formulations |
Source: Adapted from liposomal lomeguatrib studies [1] [10]
Amino-PEG6-amido-C16-Boc exemplifies a strategically engineered heterobifunctional PEG-lipid conjugate designed for precision drug delivery. Its molecular architecture comprises three functionally critical domains:
Table 2: Molecular Components and Functional Contributions of Amino-PEG6-amido-C16-Boc
Molecular Domain | Structural Features | Biological/Delivery Functions |
---|---|---|
Boc-Protected Amine | tert-Butyloxycarbonyl group | • Amine protection during synthesis• Controlled deprotection for conjugation |
PEG6 Spacer | 24-atom ethylene oxide chain (MW ~264 Da) | • Hydrophilicity enhancement• Steric shielding• Improved biodistribution |
C16 Alkyl Chain | Hexadecyl amide (C16H33-) | • Liposomal membrane anchoring• Hydrophobic drug interaction domain |
The amide bonds between domains confer hydrolytic stability while maintaining biocompatibility. This molecular configuration enables applications in PROTAC synthesis, liposomal drug derivatization, and targeted nanocarrier development where temporary amine protection and controlled functionalization are required [2] [8].
The development of Boc-protected PEG-amido compounds reflects incremental innovations in PEGylation chemistry and protective group strategies:
Table 3: Milestones in Boc-Protected PEG-Amid Scaffold Development
Time Period | Key Innovation | Impact on Drug Delivery |
---|---|---|
1977 | First protein PEGylation | Demonstrated reduced immunogenicity and prolonged circulation |
1984 | Methoxy-PEG synthesis | Enabled controlled single-point conjugation |
1993 | Boc-protected amino-PEGs | Allowed orthogonality in multi-step bioconjugation protocols |
2005 | Heterobifunctional PEGs with spacers | Improved bioactivity retention of conjugated therapeutics |
2012 | Lipid-PEG conjugates (C14-C18) | Enabled stable nanocarrier anchoring and enhanced drug loading |
2018 | Optimized C16-PEG6-Boc scaffolds | Balanced membrane integration and drug release kinetics |
The structural evolution continues with stimuli-responsive linkers between PEG and lipid domains, though Amino-PEG6-amido-C16-Boc remains fundamental for stable nanocarrier functionalization where controlled amine reactivity is required [1] [6] [8].
CAS No.: 334-48-5
CAS No.: 121-79-9
CAS No.: 1164-45-0
CAS No.: 116383-34-7
CAS No.: 42599-90-6
CAS No.: